molecular formula C7H13ClN2O B1403475 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1419101-36-2

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Cat. No. B1403475
M. Wt: 176.64 g/mol
InChI Key: KRHJBLDCMRRWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with the CAS Number: 1419101-36-2 . It has a molecular weight of 176.65 . The IUPAC name for this compound is 5,8-diazaspiro[3.5]nonan-6-one hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is 1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a solid at room temperature . It has a molecular weight of 176.65 .

Scientific Research Applications

Synthesis and Cholinergic Properties

  • Synthesis of Diazaspiro Derivatives: A study by Cignarella et al. (1994) involved the synthesis of a series of 2,7-diazaspiro[3.5]nonan-1-ones, related structurally to muscarinic agonists. These compounds were tested for cholinergic properties but showed no significant activity at the central or peripheral level (Cignarella, Villa, & Barlocco, 1994).

Improved Synthesis Techniques

  • Efficient Synthesis Method: Ji Zhiqin (2004) developed an improved synthesis method for Diazaspiro[4.4] nonane, starting from malononitrile, offering higher efficiency and better yield (Ji Zhiqin, 2004).

Molecular Structure and Synthesis

  • Regioselective Synthesis of Derivatives: Farag et al. (2008) synthesized various 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives using cycloaddition and intramolecular cyclization techniques. They also used molecular mechanics for structural analysis (Farag, Elkholy, & Ali, 2008).

Pharmacological Research

  • Muscarinic Agents Study: In a study by Cignarella et al. (1993), N-substituted-3-[1-alkyl(aryl)-4-piperidyl]azetidin-2-ones structurally related to 2,7-diazaspiro[3.5]nonan-1-ones were synthesized. These were tested for activity as muscarinic agents but were found to lack significant cholinergic properties (Cignarella, Villa, & Barlocco, 1993).

Antibacterial Agents

  • Fluoroquinolone Antibacterials Synthesis: Culbertson et al. (1990) prepared a series of fluoroquinolone antibacterials substituted with diazaspiro compounds, showing potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Antihypertensive Activity

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P280 , which correspond to “Avoid breathing dust/fume/gas/mist/vapours/spray” and “Wear protective gloves/protective clothing/eye protection/face protection” respectively.

properties

IUPAC Name

5,8-diazaspiro[3.5]nonan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHJBLDCMRRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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